4-(3-Methoxypropyl)-3-thiosemicarbazide
Overview
Description
Thiosemicarbazides are a class of compounds that have been extensively studied due to their diverse pharmacological properties and potential applications in medicinal chemistry. The compound 4-(3-Methoxypropyl)-3-thiosemicarbazide, although not directly mentioned in the provided papers, can be inferred to share some characteristics with the thiosemicarbazides described in the research.
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate hydrazide with an isothiocyanate. For instance, the synthesis of 1,4-disubstituted thiosemicarbazide derivatives was achieved by reacting 3-chlorobenzoic acid hydrazide with various aryl isothiocyanates, yielding good product yields . Similarly, 2-methoxy-5-methylphenyl thiosemicarbazide was prepared using a reaction involving 2-methoxy-5-methyl aniline, ammonia, and carbon disulfide, followed by the addition of hydrazine hydrate . These methods suggest that the synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide would likely follow a comparable synthetic route, involving the reaction of a suitable hydrazide with a methoxypropyl isothiocyanate.
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is characterized by the presence of a thiosemicarbazide moiety, which can exhibit various bonding patterns depending on the substituents and the metal ions they are complexed with. For example, the ligand 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide forms complexes with manganese(II) and zinc(II) where it coordinates through the deprotonated hydrazinic nitrogen and carbonyl oxygen . The molecular structure is further influenced by the nature of the substituents, which can affect the electronic properties and conformation of the molecule.
Chemical Reactions Analysis
Thiosemicarbazides can undergo various chemical reactions, including cyclization to form heterocyclic compounds such as 1,2,4-triazoles and thiadiazoles . They can also participate in condensation reactions to yield Schiff bases and can form complexes with metal ions, as demonstrated by the synthesis of Ni(II) Schiff base complexes . These reactions are often influenced by the substituents present on the thiosemicarbazide and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives are closely related to their molecular structure. The presence of electron-donating or withdrawing groups can significantly affect their electronic properties, as seen in the pharmacological evaluation of 4-aryl-(thio)semicarbazides, where the antinociceptive activity was found to be connected with the opioid system . The antimicrobial activity of these compounds has also been linked to the nature and position of substituents . The thermal behavior of metal complexes of thiosemicarbazides has been studied using thermogravimetric analyses, revealing the final degradation products .
Scientific Research Applications
Synthesis and Biological Activities
4-Thiazolidinones and related thiosemicarbazides, such as 4-(3-Methoxypropyl)-3-thiosemicarbazide, have been extensively studied for their biological activities. They have shown significant growth inhibiting activity against various microbes and have been screened for antitubercular activity against Mycobacterium tuberculosis (Hirpara, Parekh, & Parekh, 2003). Additionally, certain derivatives have exhibited potent anticancer properties, particularly targeting cell lines derived from human solid tumors (Kalaiarasi et al., 2018).
Antimicrobial Evaluation
Thiosemicarbazide derivatives, including those related to 4-(3-Methoxypropyl)-3-thiosemicarbazide, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against a variety of bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Dogan, Rollas, & Erdeniz, 1998).
Antioxidant and Anti-Inflammatory Properties
Some thiosemicarbazide derivatives exhibit significant antioxidant activities and have been studied for their potential as commercial antioxidants due to their nonmutagenic and nontoxic nature (Chetana et al., 2013). Additionally, certain compounds have demonstrated anti-inflammatory effects, which could be beneficial in the development of new therapeutic agents for inflammatory diseases (Subhashree et al., 2017).
DNA Interaction and Anticancer Potential
Research has also focused on the interaction of thiosemicarbazide derivatives with DNA and their potential anticancer effects. These compounds have shown the ability to intercalate with DNA and exhibit antiproliferative activity on various cancer cell lines, indicating their potential in cancer treatment (Channar et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-amino-3-(3-methoxypropyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3OS/c1-9-4-2-3-7-5(10)8-6/h2-4,6H2,1H3,(H2,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQONLDFCKUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365256 | |
Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropyl)-3-thiosemicarbazide | |
CAS RN |
71058-32-7 | |
Record name | 4-(3-Methoxypropyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71058-32-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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